Isobutyl gallate

Descripción

Overview of Gallate Esters in Scientific Inquiry

Gallate esters are a significant class of phenolic compounds derived from gallic acid (3,4,5-trihydroxybenzoic acid). Gallic acid itself is a well-known natural product found in various plants, fruits, and teas, and is recognized for its numerous health-promoting effects semanticscholar.orgnih.gov. The esterification of gallic acid with different alcohols yields a series of gallate esters, such as methyl gallate, ethyl gallate, propyl gallate, and isobutyl gallate, among others researchgate.netontosight.aiwikipedia.org.

These derivatives have garnered considerable scientific attention due to their broad spectrum of biological activities, making them valuable in both chemical and biomedical research. Their primary recognized properties include potent antioxidant, antibacterial, antimicrobial, antiviral, and anti-inflammatory effects semanticscholar.orgnih.govontosight.ainih.govnih.gov. The antioxidant capacity of gallate esters is largely attributed to their ability to scavenge free radicals, thereby protecting against oxidative stress nih.govontosight.aiwikipedia.orgbohrium.com.

Research has also explored the influence of the alkyl chain length on the physicochemical properties and biological activities of gallate esters. Studies indicate that the length and structure of the alkyl chain can significantly impact their lipophilicity and, consequently, their efficacy in various biological systems researchgate.netbohrium.comorientjchem.org. For instance, shorter alkyl chains (C1-C4) have been observed to exhibit superior antioxidant activity in some contexts, while longer chains (C5-C10) might show reduced effectiveness due to steric hindrance or lower solubility in polar solvents bohrium.com. This structure-activity relationship is a key area of investigation in understanding and optimizing the therapeutic and industrial potential of gallate esters.

Rationale for Dedicated this compound Research

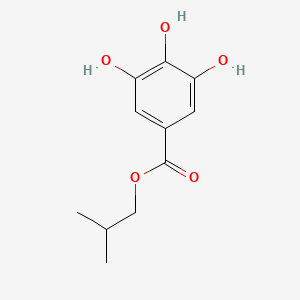

Dedicated research into this compound is driven by its specific chemical structure and the unique biological activities it exhibits, distinguishing it from other gallate esters. As a derivative of gallic acid, this compound (molecular formula C11H14O5) possesses the core gallate structure but with an isobutyl group attached via an ester linkage semanticscholar.orgncats.io. This particular branched alkyl chain contributes to distinct physicochemical properties that influence its interactions within biological systems.

A significant rationale for focused research on this compound stems from its demonstrated antiviral activity. Notably, it has been specifically investigated for its potent inhibitory effects against Dengue Virus Serotype 2 (DENV-2) in in vitro studies semanticscholar.orgresearchgate.netresearchgate.net. Research findings indicate that this compound exhibits strong antiviral activity at low concentrations, coupled with low cytotoxicity towards uninfected cells, resulting in a significant selectivity index semanticscholar.orgresearchgate.netresearchgate.net. This favorable profile suggests its potential as a candidate for antiviral drug development.

Beyond its antiviral properties, this compound is also recognized as a synthetic antioxidant and has been noted for its anti-inflammatory properties, making it relevant for potential applications in nutraceuticals semanticscholar.org. Comparative studies with other gallate esters have sometimes shown this compound to possess enhanced cytotoxic activity against certain tumor cell lines, exhibiting lower IC50 values compared to its linear isomer, butyl gallate orientjchem.org. This comparative advantage, potentially due to the branched isobutyl group, highlights the importance of investigating specific gallate ester structures for optimized biological effects.

Historical Context of this compound within Gallic Acid Derivatives Research

The study of this compound is situated within the broader historical trajectory of research into gallic acid and its derivatives. Gallic acid (3,4,5-trihydroxybenzoic acid) has a long history of scientific investigation, recognized as a ubiquitous natural phenolic compound found in diverse plant sources such as tea leaves, tree bark, gallnuts, and berries semanticscholar.orgnih.gov. Its inherent antioxidant, anti-inflammatory, and antineoplastic properties have made it a subject of interest for many years nih.gov.

The chemical modification of gallic acid to produce ester derivatives, including this compound, represents a natural progression in chemical and biomedical research. This derivatization aims to explore how alterations to the parent molecule's structure can modulate or enhance its biological activities, including solubility, bioavailability, and target specificity. The synthesis of gallate esters, including this compound, has been a key area of chemical synthesis, with reported methods involving the esterification of gallic acid semanticscholar.org. For instance, specific synthesis of this compound from gallic acid has been documented in recent research semanticscholar.org.

Historically, research into gallate esters has systematically investigated the impact of varying alkyl chain lengths on their properties. Early studies, such as those by Shibata et al. in 2005, explored the synergistic effects of alkyl gallates with antibiotics, demonstrating how structural variations influence biological outcomes researchgate.net. This foundational work laid the groundwork for more detailed investigations into specific branched-chain gallates like this compound. The comparative analysis of this compound against its linear counterparts, such as n-butyl gallate, represents an evolution in understanding the nuanced structure-activity relationships within gallic acid derivatives, aiming to identify compounds with superior or unique pharmacological profiles orientjchem.org. Thus, this compound's research history is intertwined with the broader efforts to harness the therapeutic potential of gallic acid through targeted chemical modification.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methylpropyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-6(2)5-16-11(15)7-3-8(12)10(14)9(13)4-7/h3-4,6,12-14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLHVCFKZSLALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191886 | |

| Record name | Isobutyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3856-05-1 | |

| Record name | Isobutyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3856-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003856051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3856-05-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR016RR89P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Isobutyl Gallate

Direct Esterification Techniques for Isobutyl Gallate Production

Direct esterification is a common approach for producing alkyl gallates, including this compound, from gallic acid and the corresponding alcohol.

Acid-catalyzed esterification is a widely utilized method for synthesizing alkyl gallates. This process typically involves heating gallic acid with an alkyl alcohol (such as isobutanol for this compound) in the presence of an acid catalyst. google.com Common catalysts include sulfuric acid or para-toluenesulfonic acid. google.comgoogle.com The reaction generates water as a byproduct, which is often removed to drive the equilibrium towards product formation. This can be achieved through techniques like distillation or Soxhlet extraction using a drying agent. google.com

For example, a general procedure for esterification of gallic acid involves reacting gallic acid with an alcohol in a solvent like tetrahydrofuran (B95107) (THF) at 0°C, followed by the addition of an activator such as diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The mixture is stirred and then allowed to reach room temperature. orientjchem.org Completion of the reaction is monitored by thin-layer chromatography (TLC), and the product is typically purified by column chromatography. orientjchem.org

Another acid-catalyzed approach involves using hydrophobically modified sulfonic acid resin catalysts. This method has been reported for synthesizing lower alkanol esters of gallic acid, including n-butyl gallate, with high yields (≥92%) and purity (≥99.5%). The process involves heating gallic acid and a lower alkanol with the resin catalyst at temperatures between 65-120°C for 4-10 hours. The excess alcohol is then distilled off, and the crude product is recrystallized with deionized water. This method simplifies the reaction by reducing the need for water separation steps found in traditional methods. google.com

Table 1: Acid-Catalyzed Esterification Conditions for Alkyl Gallates

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Gallic acid, Alcohol | DIC, DMAP | THF | 0 to RT | 7 | N/A | N/A | orientjchem.org |

| Gallic acid, n-Butanol | Brominated modified sulfonic acid resin | N/A | 120 | 5 | 96 | 99.8 | google.com |

| Gallic acid, Alkyl Alcohol | Sulfuric acid or p-toluenesulfonic acid | N/A | Reflux | N/A | ~75 (Octyl Gallate) | ~95 (Octyl Gallate) | google.com |

Enzymatic synthesis offers an alternative, often more environmentally friendly, route for producing esters. Lipases are commonly employed biocatalysts for esterification reactions. While direct enzymatic synthesis of this compound is not explicitly detailed in the search results, the enzymatic esterification of gallic acid with various alkyl alcohols (e.g., methanol, ethanol, propanol, or butanol) to produce alkyl gallates has been reported. researchgate.net

For instance, immobilized lipases, such as Novozym 435, have been successfully used for the transesterification synthesis of acylated epigallocatechin gallate (EGCG) derivatives in ionic liquid solvents. tandfonline.comtandfonline.com Although this is for EGCG and not directly this compound, it demonstrates the feasibility and advantages of enzymatic methods for producing gallate esters. The use of ionic liquids as reaction media can lead to high conversion rates (e.g., 98.65% for acylated EGCG) and improved product stability. tandfonline.com

Acid-Catalyzed Esterification Approaches

Modified Synthesis of this compound and its Analogues

Beyond direct esterification, several strategies exist for synthesizing modified this compound structures and related gallate analogues.

This compound-3,5-dimethyl ether (IGDE) is a derivative of gallic acid. While specific synthetic routes for IGDE from this compound were not explicitly detailed as a modification, IGDE has been isolated and characterized from natural sources, such as the leaves of Casearia sylvestris. researchgate.net This suggests that it can either be naturally occurring or synthesized through specific methylation and esterification steps.

Research indicates that derivatives like 4,5-dimethoxy-butylgallate can be prepared through a multi-step process. This involves initial methylation of gallic acid with reagents like K2CO3 and methyl iodide to yield methoxy-methyl gallates, followed by hydrolysis of the methyl ester, and then esterification of the carboxyl group with the desired alcohol (e.g., butyl alcohol). orientjchem.org A similar approach could be conceptually applied to synthesize IGDE, where gallic acid is first methylated at the 3 and 5 positions, followed by esterification with isobutanol.

Table 2: Isolation and Characteristics of this compound-3,5-dimethyl Ether (IGDE)

| Compound | Source | Activity | Comparison to MGDE | Reference |

| This compound-3,5-dimethyl ether (IGDE) | Casearia sylvestris leaves | Antimicrobial (yeasts, Gram-positive bacteria) | More efficient | researchgate.net |

The synthesis of alkyl gallates, including this compound, fundamentally involves the esterification of the carboxyl group of gallic acid with an alkyl alcohol. orientjchem.orgresearchgate.net This modification is crucial because it alters the hydrophobicity and physicochemical properties of the gallic acid derivatives. researchgate.netorientjchem.org The length and branching of the alkyl chain directly influence the hydrophobicity, which in turn affects properties like cell membrane permeability and biological activity. researchgate.netorientjchem.org

Strategies for synthesizing alkyl gallates via carboxyl group modifications often involve:

Direct Esterification: As discussed in Section 2.1, this is the most straightforward method, reacting gallic acid with an alcohol in the presence of catalysts. google.comorientjchem.org

Activation of the Carboxyl Group: In some cases, the carboxyl group of gallic acid might be activated (e.g., using coupling agents like DIC) to facilitate the esterification reaction, especially under milder conditions or for specific synthetic challenges. orientjchem.org

The general procedure for esterification of gallic acid with alkyl alcohols, as described in section 2.1.1, exemplifies a direct modification of the carboxyl group to form an ester linkage. orientjchem.org This strategy is widely used to create a library of alkyl gallates with varying alkyl chain lengths to explore their structure-activity relationships. orientjchem.orgresearchgate.netorientjchem.org

N-Alkyl gallamides are derivatives of gallic acid where the carboxyl group is replaced by an amide linkage through reaction with a corresponding alkylamine. orientjchem.orgresearchgate.netresearchgate.net While N-alkyl gallamides are distinct from alkyl gallate esters, they represent another class of gallic acid derivatives formed by modifying the carboxyl group. The synthesis of these compounds involves replacing the carboxyl group of gallic acid with a series of corresponding alkylamines. orientjchem.org

For example, N-alkyl gallamides such as N-methyl gallamide, N-ethyl gallamide, N-butyl gallamide, N-sec-butyl gallamide, N-tert-butyl gallamide, and N-hexyl gallamide have been synthesized. researchgate.net This modification significantly impacts the compound's properties, including cytotoxicity. Research has shown that N-tert-butyl gallamide and N-hexyl gallamide exhibit stronger cytotoxicity against certain cancer cells compared to gallic acid itself. orientjchem.orgresearchgate.netresearchgate.net

Table 3: N-Alkyl Gallamide Derivatives and Cytotoxicity

| Compound | Carboxyl Group Modification | Alkyl Chain Type | IC50 (µg/mL) against MCF-7 cells | Reference |

| N-tert-butyl gallamide | Amide | Branched | 2.1 | orientjchem.orgresearchgate.net |

| N-hexyl gallamide | Amide | Linear | 3.5 | orientjchem.orgresearchgate.net |

| Gallic acid | Carboxyl | N/A | 7.5 (µM) | orientjchem.org |

Analytical Characterization Methods in this compound Synthesis

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic methods provide detailed insights into the molecular structure of this compound, confirming its identity and the presence of characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (1H-NMR) and carbon-13 (13C-NMR) spectroscopy are indispensable for the complete structural elucidation of this compound. These techniques provide information on the number, type, and connectivity of hydrogen and carbon atoms within the molecule. Chemical shifts are typically reported relative to a solvent peak (e.g., DMSO-d6) mdpi.commdpi.com. While specific NMR data for this compound is available in spectral databases spectrabase.comspectrabase.com, data for similar gallate esters, such as propyl gallate, can illustrate typical spectral features. For instance, propyl gallate exhibits characteristic signals for phenolic hydroxyl protons, aromatic protons (singlet), and distinct signals for the methylene (B1212753) and methyl protons of the alkyl chain mdpi.commdpi.com.

Table 1: Illustrative NMR Spectral Data for Propyl Gallate (Example for Gallate Esters) mdpi.com

| NMR Type | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |

|---|---|---|---|

| 1H-NMR | 9.19 | br. s | 3H, phenolic OH |

| 6.96 | s | 2H, H-2', H-6' | |

| 4.11 | t, J = 7.0 Hz | 2H, H-1' | |

| 1.67 | sextet, J = 7.0 Hz | 2H, H-2' | |

| 0.95 | t, J = 7.0 Hz | 3H, H-3' | |

| 13C-NMR | 165.9 | - | C-1' (ester carbonyl) |

| 145.5 | - | C-3, C-5 (aromatic) | |

| 138.3 | - | C-4 (aromatic) | |

| 119.6 | - | C-1 (aromatic) | |

| 108.5 | - | C-2, C-6 (aromatic) | |

| 65.4 | - | C-1' (methylene) | |

| 21.7 | - | C-2' (methylene) |

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups within the this compound molecule. Key absorption bands expected include broad stretching vibrations for the phenolic hydroxyl groups (O-H), a strong absorption for the ester carbonyl group (C=O) typically around 1687 cm-1, and C-H stretching vibrations for both aliphatic and aromatic protons mdpi.commdpi.com. IR spectra for this compound are available in spectral databases spectrabase.com.

Table 2: Illustrative IR Spectral Data for Propyl Gallate (Example for Gallate Esters) mdpi.com

| Functional Group | Wavenumber (νmax, cm-1) |

|---|---|

| Phenolic O-H | 3454, 3309 |

| Aromatic C-H (sp2) | 3161 |

| Aliphatic C-H (sp3) | 2970, 2879 |

| Ester C=O | 1687 |

| Aromatic C=C | 1608, 1537 |

Mass Spectrometry (MS): Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound, which helps confirm its identity. High-Resolution Mass Spectrometry (HR-MS), particularly Electrospray Ionization (ESI), is often used to obtain precise molecular mass data. For example, for propyl gallate, HR-MS (ESI−) showed a molecular ion peak at m/z 211.0622 ([M-H]−), corresponding to its molecular formula (C10H12O5) mdpi.com. For this compound, with a molecular formula of C11H14O5 and a molecular weight of 226.23 g/mol , a similar approach would be used to confirm its mass and characteristic fragments. Electron ionization mass spectra can also provide valuable fragmentation patterns nist.gov.

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely utilized technique for the quantitative assessment of this compound purity. It separates components of a mixture based on their differential affinities for a stationary phase and a mobile phase torontech.com. Purity is commonly expressed as the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram torontech.comresearchgate.net. Commercial specifications for this compound often require a minimum purity of 98.0% by HPLC avantorsciences.com. HPLC is also used for quantifying the compound within a sample torontech.com.

Table 3: Typical Purity Specification for this compound avantorsciences.com

| Parameter | Specification | Analysis Method |

|---|

Thin-Layer Chromatography (TLC): TLC serves as a simple, fast, and cost-effective method for monitoring the progress of the esterification reaction and for conducting preliminary purity checks during the synthesis and purification stages mdpi.comgoogle.commdpi.comresearchgate.net. In TLC, a small amount of the sample is spotted onto a stationary phase (commonly silica (B1680970) gel) coated on a plate. The plate is then developed in a chromatographic chamber using a suitable solvent system (mobile phase) pressbooks.pub. Compounds separate based on their polarity, with less polar compounds generally traveling faster on polar stationary phases like silica gel pressbooks.pub. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions mdpi.comresearchgate.net. TLC can also be used for quantitative analysis, often in conjunction with image analysis researchgate.net.

Table 4: Illustrative TLC Data for Propyl Gallate (Example for Gallate Esters) mdpi.com

| Stationary Phase | Mobile Phase (n-hexane/ethyl acetate/formic acid) | Rf Value |

|---|

Pharmacokinetic and Pharmacodynamic Considerations

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

While comprehensive ADME studies specifically for isobutyl gallate are limited in the current literature, insights can be drawn from studies on its closely related derivative, isopropyl gallate (IPG), and the parent compound, gallic acid, as alkyl gallates often share similar pharmacokinetic characteristics influenced by their lipophilicity and molecular structure.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays for isopropyl gallate have indicated favorable pharmacokinetic properties. These studies suggest good lipophilicity, oral bioavailability, and skin permeability for IPG nih.govnih.goveui.euresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Upon entering systemic circulation, drugs are distributed to various tissues and organs, a process influenced by factors such as tissue perfusion, plasma protein binding, and tissue affinity longdom.orgmhmedical.com. Isopropyl gallate has shown a plasma protein binding percentage of 76%, with a free fraction of 34% available to exert its pharmacological functions or undergo metabolic transformations nih.gov. Furthermore, IPG has been observed to potentially inhibit P-glycoprotein, which could lead to an increase in intracellular drug concentration nih.gov. Regarding its ability to cross the central nervous system (CNS) barrier, IPG demonstrated permeability within the reference values for both pharmacologically active and inactive compounds in the CNS nih.gov.

In contrast, the parent compound, gallic acid, is known to exhibit poor bioavailability and low permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class III compound (high solubility, low permeability) nih.govmdpi.com. Gallic acid undergoes rapid metabolism through various biotransformation processes, leading to quick elimination. A frequently identified metabolic product of gallic acid in human biological fluids is 4-O-methyl gallic acid nih.gov. Studies on propyl gallate, another alkyl gallate, have shown that it is quickly metabolized and excreted following oral administration in rats and rabbits. In rats, a portion of the oral dose is absorbed in the gastrointestinal tract and subsequently hydrolyzed into gallic acid and free alcohol. The gallic acid is then largely converted into 4-O-methyl gallic acid. Significant amounts of the unchanged ester are excreted in the feces of rats, while gallic acid or its conjugated 4-O-methyl gallic acid derivative are excreted in the urine within 24 hours. In rabbits, a substantial portion (79%) of the administered propyl gallate was excreted in the urine, primarily as 4-methoxygallic acid glucuronide nih.gov. These findings suggest that alkyl gallates undergo metabolic hydrolysis and subsequent excretion of their acidic and methylated forms.

Bioavailability Challenges and Enhancement Strategies

The low oral bioavailability of gallic acid and its derivatives, including this compound, presents a significant challenge for their clinical application nih.govmdpi.com. This limitation often stems from factors such as poor water solubility, low membrane permeability, and rapid metabolism, particularly first-pass metabolism patsnap.comresearchgate.netmdpi.comnih.gov.

To address these bioavailability challenges, various strategies have been developed to enhance drug dissolution and absorption. These include formulation techniques like particle size reduction (e.g., micronization, nanoencapsulation), which increases the surface area of the drug and improves its dissolution rate patsnap.comnih.govskyepharma.com. Other approaches involve the use of solid dispersions, self-emulsifying systems, and cyclodextrin (B1172386) complexation patsnap.com. Advanced drug delivery systems, such as gastro-retentive formulations and mucoadhesive systems, can further improve bioavailability by enabling controlled release and site-specific delivery, thereby bypassing some metabolic hurdles patsnap.commdpi.com. Prodrug strategies, where the active compound is chemically modified to improve its physicochemical properties, can also enhance solubility and membrane permeability patsnap.com.

The length of the alkyl chain in gallate derivatives can influence their binding affinity and, consequently, their potential therapeutic effects, which may indirectly affect their bioavailability and interaction with biological membranes mdpi.com.

Nanocarrier systems represent a pivotal advancement in overcoming the bioavailability limitations of compounds like this compound. These systems are designed to improve the physical and chemical stability of drug moieties by encapsulating them within a lipidic or polymeric matrix or core system nih.govmdpi.com. This encapsulation can protect the drug from degradation in harsh environments, such as the gastric tract, and facilitate its transport across biological barriers mdpi.comfrontiersin.org.

A wide range of nanocarrier systems has been developed for gallic acid and its derivatives, including liposomes, transfersomes, phytosomes, nanoemulsions, micelles, and various types of nanoparticles such as polymeric nanoparticles, metallic nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) nih.govmdpi.commdpi.comijpsjournal.commdpi.comnih.govnih.govmdpi.commdpi.com.

The advantages of utilizing nanocarriers for drug delivery are multifaceted:

Enhanced Penetration: Nanocarriers can improve drug permeation by interacting with the skin's lipid matrix, effectively disrupting the barrier properties of the stratum corneum ijpsjournal.commdpi.comnih.gov. Their small size also allows them to navigate through skin pores and hair follicles ijpsjournal.com.

Targeted and Controlled Delivery: Surface modification of nanocarriers enables targeted delivery to specific tissues or cells, allowing for localized treatment and minimizing systemic exposure frontiersin.orgijpsjournal.commdpi.com. They can also be designed for sustained drug release, prolonging the therapeutic effects and potentially reducing dosing frequency frontiersin.orgijpsjournal.comnih.gov.

Increased Drug Loading Capacity: Nanocarriers can encapsulate higher concentrations of drugs, enabling the delivery of therapeutically relevant doses ijpsjournal.com.

Improved Stability: Encapsulation within nanocarriers protects active compounds from environmental degradation and enzymatic destruction, thereby improving their stability frontiersin.orgmdpi.comnih.gov.

For instance, polymeric nanoparticles have demonstrated superior pharmacokinetic properties for gallic acid, leading to enhanced bioavailability and permeability nih.gov. Similarly, nanoparticles have been shown to ameliorate the antimetastatic activity and reduce renal and hepatic toxic effects of octyl gallate nih.gov. In another example, n-propyl gallate-loaded solid lipid nanoparticles (SLNs) incorporated into a hydrogel demonstrated a sustained release profile and significantly higher permeation compared to native propyl gallate, suggesting improved nasal absorption due to increased residence time on the nasal mucosa mdpi.com. Furthermore, methyl gallate encapsulated within starch nanoparticles exhibited high encapsulation efficiency and sustained release, along with neuroprotective effects against beta-amyloid-induced toxicity mdpi.com. These examples, while not directly on this compound, illustrate the potential of nanocarrier systems to enhance the delivery and efficacy of gallate derivatives.

Selectivity and Toxicity Profiling in Therapeutic Contexts

Understanding the selectivity and toxicity profile of this compound is critical for its potential therapeutic applications. Selectivity refers to the compound's ability to exert its desired effect on target cells or pathogens while minimizing harm to healthy host cells.

This compound has demonstrated varying degrees of cytotoxicity depending on the cell line. It exhibited stronger cytotoxicity against sarcoma 786A, adenocarcinoma TA3, and multiresistant variant TA3-MTX-R cell lines compared to butyl gallate atlantis-press.com. In breast MCF-7 cancer cells, this compound also showed greater cytotoxicity than butyl gallate atlantis-press.com. In the context of antiviral activity, this compound displayed no cytotoxic effects against Huh 7 it-1 cells, with a cytotoxic concentration 50% (CC50) value of 167.19 µg/mL. Concurrently, it exhibited strong antiviral activity against Dengue Virus (DENV) with a half-inhibitory concentration (IC50) of 4.45 µg/mL, resulting in a significant selectivity index (SI) of 25.69 (SI = CC50/IC50) researchgate.net.

For isopropyl gallate (IPG), a closely related compound, in silico ADMET analyses predicted non-mutagenic, non-carcinogenic properties, and a low risk of cardiac toxicity nih.govnih.goveui.eu. In vitro studies on IPG revealed low cytotoxicity in macrophages, with a CC50 of 1260 μM, indicating that it did not induce significant damage to cellular metabolism at tested concentrations. Similarly, IPG showed no cytotoxic action on sheep erythrocytes (CH50 > 3770 µM) nih.govnih.goveui.eu. Notably, IPG demonstrated a higher selective toxicity towards Leishmania major parasites (selectivity index of 93.8 for amastigote forms) compared to mammalian cells nih.govnih.goveui.eu. This suggests a favorable therapeutic window where the compound is more harmful to the pathogen than to the host.

Generally, for alkyl gallates, the length of the alkyl chain can influence cytotoxicity. While longer alkyl chains have sometimes been associated with increased cytotoxicity, studies on trypanocidal activity have shown that shorter alkyl chains (C3 and C4) were advantageous due to their lower cytotoxicity mdpi.com. A key principle in developing antibacterial agents with selective toxicity involves targeting metabolic pathways that are essential for bacterial growth but absent in mammalian cells frontiersin.org. Gallic acid itself is considered safe at an oral dose of 5000 mg/kg for therapeutic effects mdpi.com.

Table 1: Selectivity and Cytotoxicity of this compound and Isopropyl Gallate

| Compound | Cell Line/Organism | CC50 / CH50 (µg/mL or µM) | IC50 (µg/mL or µM) | Selectivity Index (SI) | Reference |

| This compound | Huh 7 it-1 cells | 167.19 µg/mL | 4.45 µg/mL (DENV) | 25.69 | researchgate.net |

| This compound | Breast MCF-7 cancer cells | Not specified | Stronger cytotoxicity than butyl gallate | Not applicable | atlantis-press.com |

| This compound | Sarcoma 786A, Adenocarcinoma TA3, TA3-MTX-R cell lines | Not specified | Stronger cytotoxicity than butyl gallate | Not applicable | atlantis-press.com |

| Isopropyl Gallate | Macrophages (murine) | 1260 µM | Not applicable | Not applicable | nih.govnih.goveui.eu |

| Isopropyl Gallate | Sheep erythrocytes | > 3770 µM | Not applicable | Not applicable | nih.govnih.goveui.eu |

| Isopropyl Gallate | Leishmania major (amastigotes) | Not applicable | 13.45 µM | 93.8 | nih.govnih.goveui.eu |

| Isopropyl Gallate | Leishmania major (promastigotes) | Not applicable | 90.813 µM | Not applicable | nih.govnih.goveui.eu |

Research Methodologies and Experimental Models in Isobutyl Gallate Studies

In Vitro Experimental Designs

In vitro studies are fundamental for initial screenings and detailed mechanistic investigations of isobutyl gallate, providing controlled environments to assess its effects on various biological systems.

Diverse cell lines are employed to study the effects of this compound, offering insights into its interactions with different cell types.

Huh 7 it-1 cells: This human hepatoma cell line, and its derivatives like Huh7.5.1-8, are frequently used, particularly for investigating hepatitis C virus (HCV) and hepatoma due to their susceptibility to HCV infection. This compound has been tested on Huh 7 IT-1 cells to evaluate its antiviral activity, showing no cytotoxic properties at a concentration of 167.19 µg/mL unair.ac.id.

Vero cells: These African green monkey kidney-derived cells are widely utilized in virological research and vaccine production. This compound has been evaluated in Vero cells for its inhibitory effects against Dengue virus serotype 2 (DENV-2) unair.ac.idresearchgate.net.

MCF-7 cells: This human breast cancer cell line is commonly used in cancer research, particularly for breast cancer studies, as it retains characteristics of differentiated mammary epithelium and processes estradiol (B170435) via cytoplasmic estrogen receptors atlantis-press.comatcc.org. While other alkyl gallates have been extensively studied for their cytotoxicity against MCF-7 cells using MTS assays, this compound has also been included in such evaluations atlantis-press.com.

Plasmodium falciparum: This parasite is the causative agent of malaria, and its culture is used as a model for antimalarial drug screening. This compound has been tested for its in vitro antimalarial activity against Plasmodium falciparum, with an IC50 value of 184.5 mM orientjchem.org.

To determine the safety and efficacy of this compound, various assays are employed to assess its impact on cell viability and to quantify any cytotoxic effects.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: This colorimetric assay measures cell metabolic activity, where viable cells with active metabolism convert the yellow tetrazolium dye MTT into purple formazan (B1609692) crystals nih.govwikipedia.org. The amount of formazan produced is directly proportional to the number of viable cells nih.gov. This assay has been used to determine the cytotoxic concentration (CC50) of this compound in cells such as Vero cells and Huh 7 IT-1 cells unair.ac.id. For instance, this compound showed a CC50 value of 167.19 µg/mL in Huh 7 IT-1 cells, indicating low cytotoxicity unair.ac.id.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay: Similar to MTT, MTS is a tetrazolium dye assay used to assess cell viability and cytotoxicity. MTS produces a water-soluble formazan product, offering convenience as the reagent can be added directly to the cell culture atlantis-press.comwikipedia.org. This assay has been employed to evaluate the cytotoxic activities of various gallic acid derivatives, including this compound, against breast MCF-7 cancer cells atlantis-press.com.

Focus assays are a key methodology for quantifying viral inhibition, providing a measure of the compound's ability to reduce infectious viral particles.

Focus Reduction Assay: This assay is used to determine the inhibition concentration (IC50) of antiviral compounds. It involves treating virus-infected cells with varying concentrations of the test compound and then quantifying the number of viral foci (infected cell clusters) unair.ac.idresearchgate.netnih.gov. For example, this compound was tested against Dengue virus serotype 2 (DENV-2) infected Vero cells using a focus test, revealing an inhibitory value (IC50) of 4.45 µg/mL unair.ac.idresearchgate.net.

Antimicrobial susceptibility testing is crucial for determining the effectiveness of compounds against microbial growth.

Minimal Inhibitory Concentration (MIC) testing: The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits visible bacterial growth in vitro idexx.comresearchgate.net. This gold standard method helps in selecting effective therapeutic strategies against bacterial infections and evaluating novel antimicrobials researchgate.netnih.gov. While specific MIC values for this compound against various bacterial strains were not detailed in the provided context, alkyl gallates in general have been screened for antimicrobial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA) nih.gov. This involves preparing antibiotic concentration test ranges and bacterial inoculum concentrations, typically in Mueller-Hinton broth or agar (B569324) researchgate.netnih.govnih.gov.

Biochemical assays are utilized to investigate the effects of this compound on specific enzyme activities and levels of biomarkers, providing insights into its molecular mechanisms.

Enzyme Activity Assays: These assays quantify the functional activity of protein enzymes, which is important for diagnosing diseases, assessing pharmacokinetic and pharmacodynamic responses, and evaluating drug efficacy nih.govnih.gov. For instance, studies on gallic acid derivatives (though not specifically this compound in the provided context) have explored their impact on enzyme activities such as neuraminidase inhibition researchgate.net. The effect of compounds on enzyme activity can be measured by monitoring changes in substrate or product levels, often using spectrophotometric or fluorometric methods nih.govscience.govbiorxiv.org.

Biomarker Level Measurement: Biochemical assays also measure levels of specific biomarkers, which can indicate cellular stress, inflammation, or other biological responses. For example, in studies involving gallic acid derivatives, the levels of pro-inflammatory cytokines like TNF-α and IL-1β have been quantified to assess anti-inflammatory activity nih.govresearchgate.netresearchgate.net. These measurements often involve techniques such as ELISA or other immunoassays.

Antimicrobial Susceptibility Testing (e.g., Minimal Inhibitory Concentration)

In Vivo Animal Models

Research Findings Summary Table

| Experimental Design | Cell/Model Type | Assay Type | Key Findings Related to this compound | Citation |

| In Vitro Viral Inhibition | Huh 7 IT-1 cells | MTT assay | CC50 = 167.19 µg/mL (low cytotoxicity) | unair.ac.id |

| In Vitro Viral Inhibition | Vero cells (DENV-2 infected) | Focus test | IC50 = 4.45 µg/mL (inhibitory value) | unair.ac.idresearchgate.net |

| In Vitro Antimalarial Activity | Plasmodium falciparum | Growth Inhibition | IC50 = 184.5 mM | orientjchem.org |

Emerging Research Areas and Future Directions for Isobutyl Gallate

Exploration of Novel Therapeutic Applications

Recent studies have highlighted the potential of isobutyl gallate in various therapeutic domains. Notably, it has demonstrated potent antiviral activity against Dengue Virus Serotype 2 (DENV-2) in vitro, showing a dose-dependent inhibitory effect. researchgate.net Furthermore, this compound has exhibited strong antimicrobial activity against a range of microorganisms, including Escherichia coli, Candida albicans, C. tropicalis, and C. guilliermondii. It also displays moderate antimicrobial effects against Gram-negative bacteria such as Salmonella enteritidis and Pseudomonas aeruginosa. researchgate.net

Beyond its direct antimicrobial and antiviral properties, derivatives of gallic acid, including this compound-3,5-dimethyl ether, have shown promise in preclinical cancer models. These derivatives have been reported to reduce tumor size and increase survival rates in in vivo cancer models, suggesting a potential role for this compound and its modified forms in oncological therapies. nih.govpharmacognosyjournal.com

Table 1: Summary of Emerging Therapeutic Applications of this compound

| Therapeutic Area | Specific Activity/Target | Key Findings | Source |

| Antiviral | Dengue Virus Serotype 2 (DENV-2) | Potent dose-dependent inhibition in vitro. | researchgate.net |

| Antimicrobial | Escherichia coli, Candida albicans, C. tropicalis, C. guilliermierii, S. enteritidis, P. aeruginosa | Strong activity against yeasts and E. coli; moderate effects against Gram-negative bacteria. | researchgate.net |

| Anticancer (via derivatives) | Tumor reduction, increased survival in in vivo cancer models | This compound-3,5-dimethyl ether reduced tumor size and increased survival rates. | nih.govpharmacognosyjournal.com |

Advanced Drug Delivery Systems and Formulation Science

Despite its promising biological activities, the therapeutic efficacy of compounds like this compound, particularly those derived from gallic acid, can be limited by issues such as low permeability and bioavailability. nih.gov To overcome these challenges, advanced drug delivery systems (DDS) are being explored. Nanocarrier systems, including liposomes, transfersomes, phytosomes, nanoemulsions, micelles, nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), offer innovative strategies to improve the physical and chemical stability of drug moieties by encapsulating them within lipidic or polymeric matrices. nih.govnih.gov These systems can enhance drug solubility, protect against degradation, and facilitate targeted delivery, thereby improving therapeutic outcomes. nih.govtandfonline.comacs.org The application of such advanced formulations to this compound could significantly enhance its pharmacokinetic profile and expand its clinical utility.

Mechanistic Elucidation of Lesser-Known Biological Activities

While the antimicrobial and antiviral activities of this compound have been observed, the precise molecular mechanisms underlying some of its lesser-known biological activities warrant further investigation. For instance, the general antimicrobial action of gallic acid derivatives is understood to involve disruption of bacterial cell membrane integrity, altering membrane charge, hydrophobicity, and permeability. nih.gov Similarly, gallic acid can interfere with membrane permeability, leading to increased antibiotic accumulation in microorganisms. nih.gov For its observed anticancer potential, gallic acid and its derivatives are known to induce cell cycle arrest, autophagy, and cell death through the activation of caspase pathways and the generation of reactive oxygen species (ROS). pharmacognosyjournal.com Further research is needed to specifically delineate how this compound interacts with cellular targets and signaling pathways to exert its observed effects, particularly in antiviral and anticancer contexts.

Synergistic Effects with Existing Therapeutic Agents

The potential for this compound to act synergistically with conventional therapeutic agents is an important area of research. Gallic acid and its derivatives, such as octyl gallate, have been shown to potentiate the antimicrobial activity of various antibiotics, including erythromycin, gentamicin, norfloxacin, ciprofloxacin, ampicillin, and penicillin. nih.gov This synergistic action can occur by disrupting bacterial cell membranes, thereby increasing the accumulation of antibiotics within the microorganism. nih.govfrontiersin.org Studies have also demonstrated that certain polyphenols, including octyl gallate, can yield synergistic effects against Gram-negative bacteria when combined with commercial antibiotics. medrxiv.orgmedrxiv.org Investigating similar synergistic interactions for this compound could lead to the development of novel combination therapies, potentially enhancing efficacy and overcoming drug resistance in various infectious diseases.

Development of this compound Analogues with Enhanced Efficacy and Specificity

The structural modification of natural compounds is a common strategy to improve their pharmacological properties, including efficacy, specificity, and bioavailability. Gallic acid, the parent compound of this compound, has numerous derivatives, many of which exhibit enhanced biological activities. nih.govpharmacognosyjournal.commdpi.com For example, modifications of epigallocatechin gallate (EGCG), another gallate, have been shown to enhance its lipid solubility, stability, and antiviral, antibacterial, and anticancer properties. mdpi.comresearchgate.net Similarly, drug design and structural optimization approaches have been successfully employed to develop novel flavonoid analogues with improved senolytic activity and selectivity. biorxiv.org Applying these strategies to this compound could lead to the synthesis of analogues with superior therapeutic profiles, potentially by modifying its alkyl chain or introducing other functional groups to optimize its interactions with specific biological targets.

Clinical Translation Potential and Pre-clinical Development

The translation of promising preclinical findings for natural compounds into clinical applications often faces significant hurdles, including issues with reproducibility and generalizability of results from single-center studies. researchgate.netbiorxiv.orgnih.gov However, robust preclinical development, including the use of diverse and well-characterized models and early biomarker identification, is crucial for de-risking clinical trials and accelerating drug development. crownbio.comresearchgate.net this compound has shown promising in vitro results, such as potent antiviral activity against DENV-2 without significant cytotoxicity to Huh7 cells at relevant concentrations. researchgate.net Similarly, isopropyl gallate, a related gallate, has demonstrated low cytotoxicity in macrophages and no cytotoxic action on sheep erythrocytes, suggesting a favorable safety profile in preclinical settings. mdpi.com Future preclinical studies for this compound should focus on comprehensive in vivo efficacy, pharmacokinetics, and toxicology assessments using relevant animal models to build a strong foundation for potential clinical translation. Multicenter preclinical studies could also enhance the robustness and generalizability of findings, improving the likelihood of successful clinical development. biorxiv.org

Investigation of Natural Sources and Biosynthesis Pathways

This compound is an ester derivative of gallic acid. researchgate.netresearchgate.net Gallic acid (3,4,5-trihydroxybenzoic acid) is a widely distributed natural polyphenol found in various fruits, vegetables, and herbal medicines, including gallnuts, sumac, tea leaves, and oak bark. frontiersin.orgmdpi.comwikipedia.org From an industrial perspective, gallic acid is often produced through the hydrolytic breakdown of tannic acid, catalyzed by the enzyme tannase. nih.govfrontiersin.orgmdpi.com The biosynthesis of gallic acid in plants and bacteria primarily occurs from 3-dehydroshikimate through the action of shikimate dehydrogenase. wikipedia.orgnih.govresearchgate.net While gallic acid is abundant, the specific natural sources and biosynthesis pathways leading directly to this compound are less extensively documented. Further investigation into the natural occurrence and enzymatic synthesis of this compound could provide sustainable methods for its production and potentially identify novel sources for its extraction.

Regulatory Science and Safety Assessments for Advanced Applications

The expanding landscape of chemical innovation, including compounds like this compound, necessitates robust regulatory science and comprehensive safety assessments, particularly as these substances are explored for advanced applications. Regulatory science is defined as the development of new tools, standards, and approaches to evaluate the safety, efficacy, quality, and performance of regulated products. This field is crucial for understanding and assessing risks, facilitating innovation, and ensuring public health protection.

The assessment of chemical safety is a critical regulatory issue aimed at minimizing environmental and human health risks. Traditional toxicity testing methods are evolving, with significant advancements paving the way for more efficient, less costly, and more human-relevant evaluations.

Evolution of Safety Assessment Methodologies

Modern safety assessment methodologies are increasingly incorporating "new approach methodologies" (NAMs) and Integrated Approaches to Testing and Assessment (IATAs). These approaches aim to reduce reliance on traditional animal testing by leveraging information from various sources:

In Silico Tools: These include computational models, molecular modeling, molecular dynamics simulations, and machine learning methods for toxicity analysis. Advanced computational models can predict the toxicological impacts of emerging contaminants based on their biological activity and chemical structure.

In Vitro Systems: These involve experiments conducted in test tubes or petri dishes, utilizing cell cultures and other biological systems to study chemical interactions and effects.

These new methodologies contribute to a more comprehensive understanding of chemical toxicity and can be integrated to provide robust evidence for regulatory decision-making.

Challenges in Regulatory Science for Emerging Technologies

Despite advancements, the adoption of new approach methodologies for regulatory purposes can be slow. Emerging technologies and novel compounds present unique challenges for regulatory science, including:

Complexity of Novel Products: Many advanced applications involve complex biological or chemical interactions that are not easily amenable to straightforward analytical evaluation.

Data Gaps: For novel compounds or emerging applications, hazard and exposure information may be limited, necessitating strategies like grouping and read-across approaches to utilize information from existing chemicals.

Integration and Acceptance: Ensuring the regulatory acceptance and seamless integration of NAMs into existing frameworks requires continuous scientific development and collaboration among government agencies, industry, and academia.

Future Directions and Integration of New Tools

Future directions in regulatory science for advanced applications of compounds like this compound emphasize the development and integration of predictive models and innovative tools. This includes:

Mechanistic Understanding: An increased understanding of mechanistic and biological pathways can be integrated into prediction tools, enhancing the accuracy of toxicity predictions.

Big Data Utilization: Improved creation, management, and use of large datasets are crucial to optimize chemical space coverage and inform safety assessments.

Collaborative Research: Collaborative efforts between regulatory bodies (e.g., FDA, EPA), industry, and academic institutions are essential to develop new tools, standards, and approaches for assessing safety, efficacy, and quality.

The goal is to enable science-based safety decisions that maintain public health protection while potentially reducing the time, cost, and animal resources traditionally associated with chemical safety assessment.

Q & A

What are the established synthetic methodologies for producing isobutyl gallate with high purity?

Classification: Basic

Answer: this compound is synthesized via esterification of gallic acid with isobutanol using coupling agents like N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). This method typically yields 50-78% product . Purification involves column chromatography or recrystallization. Researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via NMR and mass spectrometry.

How does the branched alkyl chain in this compound influence its antimalarial efficacy compared to linear analogs?

Classification: Advanced

Answer: The branched structure reduces antimalarial activity compared to linear analogs like butyl gallate. For example, this compound (IC~50~: 184.5 mM) showed significantly lower activity against Plasmodium falciparum than butyl gallate (IC~50~: 2.40 mM) due to steric hindrance limiting enzyme binding . To validate this, use in vitro parasite growth inhibition assays combined with molecular docking to analyze interactions with targets like dihydrofolate reductase (DHFR) .

What experimental models are appropriate for evaluating the antioxidant capacity of this compound?

Classification: Basic

Answer: Use fish oil emulsion systems to simulate lipid peroxidation and measure rancidity via thiobarbituric acid reactive substances (TBARS). For in vitro radical scavenging, employ DPPH or ABTS assays. This compound’s performance can be compared to reference antioxidants (e.g., BHT) under controlled oxygen and temperature conditions .

How can conflicting data on this compound’s bioactivity across studies be methodologically addressed?

Classification: Advanced

Answer: Discrepancies in IC~50~ or binding affinity values may arise from variations in assay conditions (e.g., pH, solvent polarity) or cell line susceptibility. To resolve contradictions:

- Standardize protocols (e.g., fixed incubation times, consistent DMSO concentrations).

- Validate results across multiple models (e.g., enzymatic assays, cell-based assays, in silico simulations).

- Perform meta-analyses to identify confounding variables .

What computational approaches are used to predict the pharmacokinetic properties of this compound?

Classification: Advanced

Answer: Apply molecular dynamics simulations to assess membrane permeability and ADMET predictors (e.g., SwissADME) to estimate bioavailability, metabolic stability, and blood-brain barrier penetration. Compare results with experimental data from HPLC or LC-MS analyses of plasma samples in rodent models .

How does methoxy substitution on the gallate aromatic ring modulate receptor binding affinity?

Classification: Advanced

Answer: Replacing hydroxyl groups with methoxy groups (e.g., in derivatives 13–15) increases conformational stability (lower ΔG values) and affinity for targets like DHFR. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and X-ray crystallography to resolve ligand-receptor interactions .

What are best practices for ensuring reproducibility in this compound cytotoxicity studies?

Classification: Basic

Answer:

- Use cell lines with documented sensitivity profiles (e.g., HepG2 for hepatotoxicity).

- Standardize cell culture conditions (e.g., passage number, serum concentration).

- Include positive controls (e.g., doxorubicin) and normalize viability assays (e.g., MTT) to cell count .

How can the anti-inflammatory effects of this compound be systematically compared to other alkyl gallates?

Classification: Advanced

Answer: Employ DSS-induced colitis models in rodents to measure colon weight/length ratios and cytokine levels (IL-6, TNF-α) via ELISA. Compare dose-response curves of this compound with ethyl/propyl gallates, ensuring statistical power through ANOVA and post-hoc tests .

What techniques are used to characterize the radical scavenging mechanisms of this compound?

Classification: Advanced

Answer: Electron paramagnetic resonance (EPR) spectroscopy identifies semiquinone radicals formed during oxidation. Monitor pH-dependent radical stability (pKa ~10) and correlate with antioxidant efficacy using kinetic assays .

How can researchers adapt this compound studies to investigate emerging therapeutic targets (e.g., viral entry inhibition)?

Classification: Advanced

Answer: Use computational screening (e.g., molecular docking against ACE2-spike protein interfaces) followed by pseudovirus neutralization assays. Compare results with structurally similar compounds like epigallocatechin gallate, which showed inhibitory potential against SARS-CoV-2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.